7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the CAS Number: 320417-33-2 . It is used in the synthesis of various derivatives and has been studied for its potential biological activities .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with these precursors .Molecular Structure Analysis
The molecular structure of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been analyzed using X-ray crystal structure analysis . This analysis provides detailed information about the arrangement of atoms in the molecule and their chemical bonds .Chemical Reactions Analysis
The chemical reactions involving 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile have been studied in detail. For instance, the compound has been used as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidines .Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The family of pyrazolo[1,5-a]pyrimidines (PPs) containing 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has emerged as strategic compounds for optical applications. Key features include:
- Solid-State Emission : Certain PPs allow for good solid-state emission intensities, making them suitable for designing solid-state emitters .
MPS1 Inhibitors for Cancer Therapy
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a scaffold for highly selective MPS1 inhibitors. These inhibitors show promise in mitigating cell proliferation in triple-negative breast cancer (TNBC) cells. X-ray crystal structure-guided design has been instrumental in optimizing these compounds .
Chelating Agents and Coordination Chemistry
The heteroatoms in the pyrazolo[1,5-a]pyrimidine ring enable complexation with metal ions. Researchers explore their potential as chelating agents in coordination chemistry and catalysis.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been reported to exhibit diverse biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects . They have also been associated with inhibitory activity against certain kinases .
Mode of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the activity of certain kinases, which play crucial roles in cell signaling .
Biochemical Pathways
Given the reported kinase inhibitory activity of related compounds , it can be inferred that it may impact pathways involving these kinases, leading to downstream effects on cell signaling and function.
Result of Action
Based on the reported biological activities of related compounds , it can be inferred that it may have potential anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects.
Future Directions
The future research directions for 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile could involve further exploration of its potential biological activities, including its potential as an anticancer agent . Additionally, more studies could be conducted to fully understand its mechanism of action and to explore other potential applications .
properties
IUPAC Name |
7-[(Z)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-10-13-11-18-19-14(8-9-17-15(13)19)7-6-12-4-2-1-3-5-12/h1-9,11H/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITRGYAJUWLPBM-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=NC3=C(C=NN23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
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